bio5192
bio5192
BIO-5192 is a small molecule VLA-4 inhibitor.BIO-5192 has been shown to increase mobilization of murine hematopoietic stem and progenitors (HSPCs) over basal levels. An additive affect on HSPC mobilization (3-fold) was observed when plerixafor (AMD3100), a small molecule inhibitor of the CXCR-4/SDF-1 axis, was combined with BIO5192. HSPCs mobilized by BIO5192 or the combination of BIO5192 and plerixafor has been shown to mobilize long-term repopulating cells, which successfully engraft and expand in a multilineage fashion in secondary transplantation recipients.
Brand Name:
Vulcanchem
CAS No.:
327613-57-0
VCID:
VC0521279
InChI:
InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1
SMILES:
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
Molecular Formula:
C38H46Cl2N6O8S
Molecular Weight:
817.8 g/mol
bio5192
CAS No.: 327613-57-0
Cat. No.: VC0521279
Molecular Formula: C38H46Cl2N6O8S
Molecular Weight: 817.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BIO-5192 is a small molecule VLA-4 inhibitor.BIO-5192 has been shown to increase mobilization of murine hematopoietic stem and progenitors (HSPCs) over basal levels. An additive affect on HSPC mobilization (3-fold) was observed when plerixafor (AMD3100), a small molecule inhibitor of the CXCR-4/SDF-1 axis, was combined with BIO5192. HSPCs mobilized by BIO5192 or the combination of BIO5192 and plerixafor has been shown to mobilize long-term repopulating cells, which successfully engraft and expand in a multilineage fashion in secondary transplantation recipients. |
|---|---|
| CAS No. | 327613-57-0 |
| Molecular Formula | C38H46Cl2N6O8S |
| Molecular Weight | 817.8 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 |
| Standard InChI Key | MNQBPRHHZPXCKZ-ZDCRTTOTSA-N |
| Isomeric SMILES | CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl |
| SMILES | CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl |
| Appearance | Solid powder |
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